molecular formula C21H16ClF3N6O3 B15001772 N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15001772
M. Wt: 492.8 g/mol
InChI Key: NZXAKAHRCKZNPV-UHFFFAOYSA-N
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Description

N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzoyl group, and an oxadiazole ring

Properties

Molecular Formula

C21H16ClF3N6O3

Molecular Weight

492.8 g/mol

IUPAC Name

N-[2-[(3-chlorobenzoyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H16ClF3N6O3/c22-13-5-3-4-12(10-13)17(32)26-8-9-27-18(33)19-29-16(30-34-19)11-31-15-7-2-1-6-14(15)28-20(31)21(23,24)25/h1-7,10H,8-9,11H2,(H,26,32)(H,27,33)

InChI Key

NZXAKAHRCKZNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCNC(=O)C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride.

    Final Coupling Reaction: The final step involves coupling the benzimidazole and oxadiazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, using nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Amines, dimethylformamide (DMF), and mild heating.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide shares similarities with other benzimidazole and oxadiazole derivatives, such as:
    • 2-(trifluoromethyl)-1H-benzimidazole
    • 3-chlorobenzoyl hydrazide
    • 1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

  • The unique combination of the benzimidazole, chlorobenzoyl, and oxadiazole moieties in N5-{2-[(3-chlorobenzoyl)amino]ethyl}-3-{[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide imparts distinct chemical properties and biological activities that are not observed in other similar compounds.

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